molecular formula C7H4ClN3O2 B3218707 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine CAS No. 1190311-54-6

6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine

Cat. No. B3218707
CAS RN: 1190311-54-6
M. Wt: 197.58 g/mol
InChI Key: IMHUZPXBAAAWKC-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine, also known as CNPP, is a heterocyclic compound with a pyrrolopyridine structure. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CNPP has been found to exhibit a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also disrupt the bacterial cell wall synthesis by inhibiting the activity of enzymes involved in this process.
Biochemical and Physiological Effects:
6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine has also been found to exhibit antibacterial activity by disrupting the bacterial cell wall synthesis. Furthermore, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine has several advantages as a potential drug candidate. It exhibits potent antitumor, antibacterial, and anti-inflammatory activity. Additionally, it has a relatively simple synthesis method and can be easily purified using column chromatography. However, there are also some limitations associated with 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine. It has poor solubility in water, which may limit its effectiveness as a drug. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its activity.

Future Directions

There are several future directions for the research on 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine. One potential direction is to optimize its activity by modifying its structure. This may involve synthesizing analogs of 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine to improve its solubility and potency. Another direction is to investigate its potential applications in other areas, such as antiviral or antifungal activity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Overall, 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine has significant potential as a drug candidate and further research is needed to fully explore its therapeutic applications.

Scientific Research Applications

6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine has also been shown to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Additionally, 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHUZPXBAAAWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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